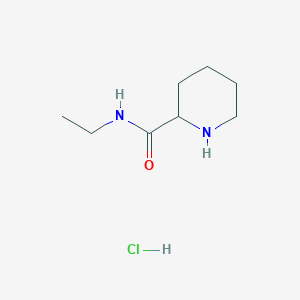

N-ethylpiperidine-2-carboxamide hydrochloride

描述

N-ethylpiperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a crystalline solid with a molecular weight of 192.68 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpiperidine-2-carboxamide hydrochloride typically involves the reaction of 2-piperidinecarboxylic acid with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Types of Reactions

N-ethylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidinecarboxamide derivatives.

科学研究应用

Pharmaceutical Development

N-ethylpiperidine-2-carboxamide hydrochloride plays a crucial role in the pharmaceutical industry, particularly in the development of analgesics and anti-inflammatory drugs.

Key Points:

- Intermediate for Drug Synthesis: It is utilized as a building block for synthesizing various pharmaceuticals, enhancing their efficacy and specificity .

- Case Study: Research has shown that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies.

Neuroscience Research

In neuroscience, this compound is instrumental in studying neurotransmitter systems and understanding neurological disorders.

Key Points:

- Mechanism of Action: this compound interacts with specific receptors in the nervous system, aiding in the exploration of potential treatments for conditions such as depression and anxiety .

- Case Study: Studies have demonstrated its effectiveness in modulating dopamine receptors, which are critical targets for treating various psychiatric disorders .

Chemical Synthesis

The compound serves as an essential reagent in organic synthesis, enabling chemists to construct complex molecular architectures.

Key Points:

- Building Block: It facilitates the formation of more intricate molecules necessary for drug discovery and materials science .

- Reactions Involved: Common reactions include oxidation to form N-oxide derivatives and nucleophilic substitutions.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques.

Key Points:

作用机制

The mechanism of action of N-ethylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as analgesia or anesthesia. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

Mepivacaine hydrochloride: A local anesthetic with a similar piperidinecarboxamide structure.

Lidocaine hydrochloride: Another local anesthetic with a similar mechanism of action.

Bupivacaine hydrochloride: A long-acting local anesthetic with a similar chemical structure.

Uniqueness

N-ethylpiperidine-2-carboxamide hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

N-ethylpiperidine-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity, which can lead to various physiological effects such as analgesia or anesthesia. The exact pathways depend on the specific application and target receptor involved.

Biological Activity Overview

This compound has demonstrated several biological activities, including:

- Analgesic Properties : The compound has been noted for its potential analgesic effects, likely due to its interaction with pain receptors.

- Anticancer Activity : Studies have indicated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) cells. For instance, a related compound showed an IC50 value of 4.5 μM against K562 cells .

- Neurological Effects : The compound's structure allows it to interact effectively with neurotransmitter systems, suggesting potential anxiolytic or antidepressant effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study explored the anticancer potential of piperidine derivatives, including this compound. The study utilized molecular docking to assess interactions with key kinases (VEGFR-2, ERK-2, Abl-1) involved in cancer progression. The results indicated that certain derivatives exhibited promising anti-proliferative abilities, with one compound achieving an IC50 of 11.3 μM against HepG2 cells .

Mechanistic Insights

Research has shown that piperidine-based compounds can influence various signaling pathways crucial for cell survival and proliferation. For example, the activation of phospholipase C via serotonin receptor signaling was highlighted as a mechanism through which these compounds exert their biological effects . Additionally, studies have indicated that structural modifications to the piperidine core can enhance binding affinity and biological activity against specific targets .

常见问题

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of N-ethylpiperidine-2-carboxamide hydrochloride?

Methodological Answer:

- Key parameters include solvent selection (polar aprotic solvents like acetonitrile or DMF for improved solubility), reaction temperature (typically 50–80°C to balance reaction rate and side-product formation), and catalyst choice (e.g., HATU or DCC for amide bond formation).

- Purification steps, such as recrystallization in ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients, are essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with piperidine ring protons appearing as multiplet signals at δ 1.4–2.8 ppm.

- HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) quantifies purity and detects impurities. Adjust retention times based on column temperature (25–40°C) .

- Mass spectrometry (ESI+) identifies molecular ion peaks at m/z [M+H]+ and validates molecular weight .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- TLC (silica gel plates, iodine visualization) provides rapid purity estimates.

- HPLC-UV (210–254 nm) quantifies impurities using area normalization.

- Elemental analysis (C, H, N, Cl) confirms stoichiometric ratios within ±0.3% deviation .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of fine powders.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Methodological Answer:

- Test solubility in phosphate-buffered saline (PBS), DMSO, or ethanol. For low solubility (<1 mg/mL), use cyclodextrin-based complexation or pH adjustment (e.g., HCl/NaOH).

- Stability in solution should be monitored via HPLC over 24–72 hours at 37°C to assess degradation under physiological conditions .

Advanced Research Questions

Q. How does this compound degrade under thermal and pH stress?

Methodological Answer:

- Perform forced degradation studies :

- Thermal stress : Heat at 80°C for 24 hours; monitor degradation via HPLC.

- pH stress : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) for 48 hours.

Q. What experimental strategies can elucidate interactions between this compound and biomolecules?

Methodological Answer:

- Fluorescence quenching assays measure binding to serum albumin (e.g., BSA) by monitoring tryptophan emission at 340 nm.

- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular docking (AutoDock Vina) predicts binding modes to target proteins, validated by mutagenesis studies .

Q. How can enantiomeric purity be ensured in asymmetric synthesis of N-ethylpiperidine-2-carboxamide derivatives?

Methodological Answer:

- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.

- Circular dichroism (CD) confirms absolute configuration.

- Optimize chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (ee) >98% .

Q. What kinetic models are suitable for analyzing the compound’s release from drug delivery systems?

Methodological Answer:

- Apply Higuchi model for matrix-based systems: , where is cumulative release.

- Use Korsmeyer-Peppas model () to distinguish diffusion- vs. swelling-controlled release.

- Validate with in vitro dissolution testing (USP Apparatus II, 50 rpm, 37°C) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET prediction (SwissADME): Calculate logP (lipophilicity), bioavailability scores, and CYP450 inhibition profiles.

- Molecular dynamics (MD) simulations (GROMACS) model membrane permeability (e.g., blood-brain barrier penetration).

- Validate predictions with in vivo PK studies in rodent models .

属性

IUPAC Name |

N-ethylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-9-8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFXNUFGXJOVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。